N-allyl-N'-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N’-cyclohexylurea is an organic compound with the molecular formula C10H18N2O It is a urea derivative where the nitrogen atoms are substituted with an allyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allyl-N’-cyclohexylurea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with allyl isocyanate. The reaction typically occurs under mild conditions and yields the desired product with high efficiency. Another method involves the use of allyl bromide and cyclohexylurea in the presence of a base such as sodium hydride or potassium carbonate. This reaction is often carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve optimal yields .
Industrial Production Methods
Industrial production of N-allyl-N’-cyclohexylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the allyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, amines, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-allyl-N’-cyclohexylurea has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-allyl-N’-cyclohexylurea involves its interaction with specific molecular targets. The allyl group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-allylaniline: Similar in structure but with an aniline group instead of a cyclohexyl group.
N-allylpiperidine: Contains a piperidine ring instead of a cyclohexyl group.
N-allyl-N’-cyclohexyl-N-(3,4-dimethoxybenzyl)urea: A derivative with additional functional groups for enhanced activity.
Uniqueness
N-allyl-N’-cyclohexylurea is unique due to its combination of an allyl group and a cyclohexyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclohexyl-3-prop-2-enylurea |
InChI |
InChI=1S/C10H18N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13) |
InChI Key |
AYRNZRLOYCYALB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.